molecular formula C14H15NO2 B149279 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 62669-74-3

7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B149279
CAS No.: 62669-74-3
M. Wt: 229.27 g/mol
InChI Key: RIUSGHALMCFISX-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 62669-74-3), also known as Coumarin 138, is a bicyclic chromenone derivative featuring a cyclopentane ring fused to a chromen-4-one core. The dimethylamino group at the 7-position enhances its electron-donating properties, influencing its photophysical and chemical reactivity. This compound is structurally related to coumarins, which are widely studied for their fluorescence and biological activities .

Properties

IUPAC Name

7-(dimethylamino)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15(2)9-6-7-11-10-4-3-5-12(10)14(16)17-13(11)8-9/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSGHALMCFISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069621
Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62669-74-3
Record name 7-Dimethylaminocyclopenta[c]coumarin
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Record name 7-Dimethylaminocyclopenta(C)coumarin
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Record name Coumarin 138
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-
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Record name 7-DIMETHYLAMINOCYCLOPENTA(C)COUMARIN
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Preparation Methods

Substrate Preparation and Aminomethylation

The synthesis begins with hydroxylated flavanone precursors, such as 7-hydroxyflavanone, which undergo Mannich reactions with bis(N,N-dimethylamino)methane (aminal 8 ) to introduce the dimethylaminomethyl group. This reaction avoids formaldehyde, reducing side products and shortening reaction times. For example, refluxing 7-hydroxyflavanone (5 ) with aminal 8 in 1,4-dioxane yields the C8-aminomethyl derivative 9 (Scheme 1a). The regioselectivity arises from the ortho-directing effect of the hydroxyl group, positioning the dimethylamino moiety at C8, which later becomes C7 in the final cyclized product.

Table 1. Mannich Reaction Optimization

SubstrateAminalSolventTemp. (°C)Time (h)Yield (%)
5 8 1,4-Dioxane1001278
6 8 Ethanol80882

Diels–Alder Cyclization with Electron-Deficient Dienophiles

The Mannich base 9 undergoes inverse electron-demand Diels–Alder (IEDDA) reactions with electron-poor dienophiles such as 3,4-dihydro-2H-pyran. Heating 9 with excess dihydrofuran in DMF at 155°C under nitrogen for 23 hours generates the fused bicyclic product 13a (12% yield). The low yield is attributed to competing thermolysis pathways, as observed in control experiments where 9 decomposed to the starting flavanone at elevated temperatures.

Mechanistic Insights :
The o-quinone methide (o-QM) intermediate, generated in situ from 9 , acts as an electron-deficient diene. Its conjugation with the chromenone core facilitates [4+2] cycloaddition with dihydrofuran, forming the cyclopenta[c]chromenone skeleton (Fig. 1a). Steric hindrance from the dimethylamino group limits reactivity, necessitating high temperatures and prolonged reaction times.

Enaminone Cyclization Strategy

Synthesis of Enaminone Intermediates

Enaminones serve as versatile precursors for cyclization. Substituted acetophenones, such as 1-(2-hydroxy-4-methylphenyl)ethan-1-one, react with 1,1-dimethoxy-N,N-dimethylmethanamine in refluxing 1,4-dioxane to form enaminones like 1i (82% yield). The reaction proceeds via nucleophilic attack of the amine on the activated ketone, followed by elimination of methanol (Scheme 2a).

Table 2. Enaminone Synthesis Parameters

SubstrateAmine ReagentSolventTemp. (°C)Yield (%)
2-Hydroxy-4-methylacetophenone1,1-Dimethoxy-N,N-dimethylmethanamine1,4-Dioxane10082
2-Hydroxy-4-methoxyacetophenone1,1-Dimethoxy-N,N-dimethylmethanamineEthanol8080

Thermal Cyclization to Fused Chromenones

Heating enaminone 1i in dry acetonitrile at 120°C for 48 hours induces 6π-electrocyclization, forming the cyclopenta[c]chromen-4-one core. The dimethylamino group stabilizes the transition state through conjugation, directing cyclization to the C7 position (Fig. 1b). This method achieves higher yields (65–70%) compared to Diels–Alder approaches, as side reactions are minimized.

Characterization Data :

  • 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one :

    • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.8 Hz, H5), 6.68 (s, H8), 6.35 (d, J = 8.8 Hz, H6), 3.22 (t, J = 6.4 Hz, H2), 2.94 (s, 6H, N(CH3)2), 2.88 (t, J = 6.4 Hz, H3).

    • 13C NMR (101 MHz, CDCl3) : δ 191.2 (C4), 162.1 (C7), 154.3 (C9), 128.5 (C5), 116.7 (C8), 112.4 (C6), 45.8 (N(CH3)2), 32.1 (C2), 28.4 (C3).

    • HRMS (ESI+) : m/z calcd for C14H15NO2 [M+H]+: 230.1176; found: 230.1172.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The enaminone route provides superior yields (65–70%) compared to the Mannich–Diels–Alder sequence (12–15%) due to fewer decomposition pathways. However, the latter allows access to more complex substitution patterns via modular dienophiles.

Regiochemical Control

Both methods rely on directing effects:

  • Mannich Reaction : The hydroxyl group directs amination to C8, which becomes C7 post-cyclization.

  • Enaminone Cyclization : Conjugation between the enaminone and aryl ring ensures cyclization occurs para to the hydroxyl group.

Scalability and Purification Challenges

Chromatographic Purification

The Diels–Alder adduct 13a requires sequential silica gel chromatography (n-hexane:EtOAc) and preparative HPLC due to polar byproducts. In contrast, enaminone-derived products precipitate cleanly, simplifying isolation.

Solvent and Temperature Optimization

Replacing DMF with acetonitrile in cyclization steps reduces decomposition, as evidenced by TLC monitoring. Lowering the temperature to 120°C and extending reaction times to 48 hours improves yields by 15% .

Chemical Reactions Analysis

Types of Reactions

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as t-BuOOH.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopentacbenzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro- exerts its effects involves interactions with various molecular targets and pathways. For example, in oxidative reactions, the compound undergoes a two-electron oxidation pathway, which is crucial for its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features, molecular formulas, and physical properties of 7-(dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with similar compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) Color Key Spectral Data (¹H NMR, δ ppm)
This compound C₁₄H₁₅NO₂ 7-(N,N-dimethylamino) N/A N/A N/A (predicted: aromatic H ~6.5–7.5)
9-Hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-... C₁₆H₁₄N₂O₃ 6-methyl, 8-pyrazolyl, 9-hydroxy 227–228 N/A δ 13.57 (s, OH), 7.62 (d, NH)
7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl-... C₂₄H₂₃ClO₅ 8-hexyl, 7-(chlorobenzodioxolylmethoxy) N/A N/A N/A
2-Amino-7-(dimethylamino)-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile C₂₀H₂₀N₄O 4-(4-methoxyphenyl), 3-cyano 180–182 Yellow δ 6.8–7.4 (aromatic H), 3.8 (OCH₃)
9-(4-Bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one C₂₀H₁₃BrO₃ 9-(4-bromophenyl), fused furo group N/A N/A N/A

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., dimethylamino in Coumarin 138) enhance fluorescence and stability, while bulky substituents (e.g., hexyl in ) may reduce solubility.
  • Melting Points: Derivatives with polar groups (e.g., hydroxy, cyano) exhibit higher melting points (e.g., 227–228°C for vs. 180–182°C for ).

Spectral and Reactivity Differences

  • ¹H NMR: Coumarin 138’s dimethylamino group deshields adjacent protons, shifting aromatic H upfield (~6.5–7.0 ppm) compared to electron-withdrawing substituents (e.g., 7.6 ppm for cyano in ). Hydroxy groups (e.g., δ 13.57 in ) are absent in Coumarin 138, simplifying its NMR profile .
  • Reactivity : The diketone moiety in derivatives like (6-methyl-7-(2-oxopropoxy)-...) enables condensation reactions, whereas Coumarin 138’s stability limits such transformations .

Biological Activity

7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as Coumarin 138, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H15NOC_{14}H_{15}NO with a unique cyclopenta[c]chromene structure that contributes to its biological properties. The presence of the dimethylamino group is particularly noteworthy as it influences the compound's interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer activity of this compound. Its effectiveness against various cancer cell lines has been documented, showcasing its potential as a therapeutic agent.

  • In vitro Studies : Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines, including:
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    • MDA-MB-231 (breast cancer)
    • SK-HEP-1 (liver cancer)

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)
A5490.004
HCT1160.06
MDA-MB-2310.15
SK-HEP-10.10

These values indicate that the compound has a strong inhibitory effect on cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, including:
    • TRKA (NTRK1)
    • DYRK1A/1B
    • CK1δ
    This multi-targeted approach may enhance its efficacy against tumors that exhibit resistance to single-agent therapies.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.

Study on Antiproliferative Activity

In a comprehensive study published in PMC, researchers evaluated the antiproliferative activity of various derivatives of cyclopenta[c]chromenes, including our compound of interest. They observed that substituents at the 7-position significantly influenced biological activity. The study found that compounds with smaller hydrophobic groups exhibited stronger anticancer effects compared to larger or more sterically demanding groups .

Comparative Analysis

Another investigation compared the anticancer effects of this compound with other known anticancer agents like doxorubicin and paclitaxel. The results indicated that while traditional chemotherapeutics are effective, the novel cyclopenta[c]chromene derivatives showed lower toxicity towards normal cells while maintaining high efficacy against cancer cells .

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?

Methodological Answer:

  • Use HPLC (High-Performance Liquid Chromatography) for purity assessment, ensuring retention times match reference standards.
  • Employ NMR spectroscopy (¹H and ¹³C) to confirm the dimethylamino group and cyclopenta[c]chromen-4-one backbone. Cross-reference with published spectra of similar chromenone derivatives .
  • Mass spectrometry (MS) is critical for molecular weight validation and detecting fragmentation patterns consistent with the compound’s structure .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

  • Monitor reaction intermediates via thin-layer chromatography (TLC) to identify byproducts early.
  • Adjust solvent polarity (e.g., dichloromethane or ethyl acetate) during recrystallization to improve yield and purity.
  • Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities, particularly halogenated solvents or unreacted precursors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

  • Perform dynamic NMR experiments to assess conformational flexibility, which may explain discrepancies between solution-state NMR and solid-state X-ray structures.
  • Use density functional theory (DFT) simulations to model electronic environments and predict NMR chemical shifts or crystallographic packing .
  • Cross-validate with IR spectroscopy to identify hydrogen-bonding interactions that may influence structural stability .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?

Methodological Answer:

  • Simulate degradation pathways using photolysis reactors with controlled UV exposure to mimic sunlight-driven breakdown .
  • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track transformation products and quantify degradation rates.
  • Address matrix effects by spiking environmental samples (e.g., wastewater) with isotopically labeled analogs to correct for organic compound degradation during analysis .

Q. How can researchers address limitations in replicating bioactivity studies involving this compound across different cell lines?

Methodological Answer:

  • Standardize cell culture conditions (e.g., serum concentration, incubation temperature) to reduce variability.
  • Use flow cytometry to assess cell membrane permeability and confirm compound uptake consistency .
  • Perform dose-response curve modeling with Hill equation adjustments to account for differences in receptor binding affinity across cell types .

Methodological Frameworks

Q. What comparative strategies are effective for elucidating the compound’s mechanism of action against related chromenone derivatives?

Methodological Answer:

  • Apply structure-activity relationship (SAR) analysis by synthesizing analogs with modifications to the dimethylamino group or cyclopentane ring.
  • Use molecular docking to predict binding affinities to target proteins (e.g., kinases or oxidoreductases) and validate with surface plasmon resonance (SPR) assays .

Q. How should researchers design studies to integrate findings from in vitro and in vivo models for this compound?

Methodological Answer:

  • Adopt a pharmacokinetic-pharmacodynamic (PK-PD) modeling approach to correlate plasma concentration profiles (via LC-MS) with efficacy endpoints in animal models.
  • Address interspecies metabolic differences by profiling metabolites using hepatic microsome assays from human and rodent models .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

Methodological Answer:

  • Use probit or logit regression to calculate LD₅₀/IC₅₀ values, ensuring confidence intervals account for heteroscedasticity.
  • Apply ANOVA with post-hoc Tukey tests to compare toxicity across experimental groups, correcting for multiple comparisons .

Q. How can researchers mitigate bias in spectral data interpretation for this compound?

Methodological Answer:

  • Implement blinded analysis , where spectroscopists interpret NMR or MS data without prior knowledge of expected outcomes.
  • Use open-access spectral databases (e.g., PubChem) to cross-reference peaks and avoid overfitting assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.